2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a [1,2,4]triazolo[4,3-a]pyrimidin-3-one scaffold substituted at position 7 with a 4-fluorophenylamino group and at position 2 with an acetamide moiety linked to an oxolan-2-ylmethyl group.
Properties
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c19-12-3-5-13(6-4-12)21-15-7-8-24-17(22-15)23-25(18(24)27)11-16(26)20-10-14-2-1-9-28-14/h3-8,14H,1-2,9-11H2,(H,20,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRMEUXOSTYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the Fluoroanilino Group: This step often involves nucleophilic substitution reactions where a fluoroaniline derivative is introduced to the triazolo[4,3-a]pyrimidine core.
Attachment of the Tetrahydro-2-furanylmethyl Acetamide Moiety: This final step can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and yield. This often involves:
Batch or Continuous Flow Processes: To ensure consistent quality and scalability.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolo[4,3-a]pyrimidine core.
Reduction: Reduction reactions can modify the fluoroanilino group or the triazolo[4,3-a]pyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The fluoroanilino group enhances binding affinity through hydrogen bonding and hydrophobic interactions. The tetrahydro-2-furanylmethyl acetamide moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-a]pyrimidin-3-one | 7-(4-Fluorophenyl)amino; 2-(oxolan-2-ylmethyl)acetamide | C₂₁H₂₁FN₆O₃ | 432.43 |
| N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide | [1,2,4]Triazolo[4,3-c]pyrimidin-3-one | 5-(4-Fluorophenyl)amino; 7-methyl; 2-(2,5-dimethylphenyl)acetamide | C₂₂H₂₁FN₆O₂ | 420.45 |
| 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide | [1,2,4]Triazolo[4,3-a]pyrazine | 6-(4-Hydroxyphenyl); 2-phenyl | C₂₁H₁₇N₇O₂ | 399.41 |
Key Observations:
Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[4,3-a]pyrimidin-3-one core differs from the [4,3-c] isomer in , altering ring strain and electronic distribution. This impacts binding affinity in biological targets .
The 4-fluorophenylamino group at position 7 (vs. position 5 in ) may influence hydrogen-bonding interactions in enzymatic pockets.
Spectroscopic and Analytical Characterization
NMR spectroscopy (1H and 13C) is critical for structural elucidation. For example, in , chemical shift variations in regions A (positions 39–44) and B (positions 29–36) were used to identify substituent locations in analogous compounds. The target compound’s oxolan methylene protons (δ ~3.5–4.0 ppm) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm) would exhibit distinct shifts compared to methyl or phenyl groups in analogs . Mass spectrometry (e.g., ESI-MS) would confirm the molecular ion peak at m/z 432.43 (M+H)+, consistent with its formula .
Physicochemical and Pharmacokinetic Properties
- Solubility: The oxolan moiety enhances solubility compared to ’s lipophilic dimethylphenyl group.
- Metabolic Stability: Fluorine substitution typically reduces metabolic degradation, extending half-life relative to non-fluorinated analogs .
Research Findings and Methodological Insights
- Synthesis: reports cesium carbonate and DMF as key reagents for triazolo-pyrimidine synthesis, suggesting similar conditions may apply to the target compound .
- Crystallography: SHELXL () is widely used for refining crystal structures of small molecules, applicable if the target compound is crystallized .
- Lumping Strategies: ’s lumping approach groups compounds with similar cores for predictive modeling, relevant for QSAR studies of triazolo-pyrimidines .
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